molecular formula C7H13NO2 B13662741 Ethyl 2-(azetidin-1-yl)acetate

Ethyl 2-(azetidin-1-yl)acetate

Cat. No.: B13662741
M. Wt: 143.18 g/mol
InChI Key: MYBGIDBPYOOYGS-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-1-yl)acetate (CAS 1861906-66-2) is a high-purity chemical compound offered for research and further manufacturing applications. This organic building block features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug discovery . The molecular formula is C 7 H 13 NO 2 and it has a molecular weight of 143.18 g/mol . Its structure can be represented by the SMILES notation CCOC(=O)CN1CCC1 . This ester serves as a versatile synthon and key intermediate in organic synthesis, particularly for the introduction of the azetidine moiety into more complex molecules . Researchers value azetidine derivatives for their potential in creating novel pharmaceutical candidates, as the azetidine ring can improve the metabolic stability, potency, and physicochemical properties of lead compounds. The product is characterized by a purity of 95% or higher . For optimal stability and long-term storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . Please refer to the relevant Safety Data Sheet for comprehensive handling instructions. This product is labeled with the GHS07 pictogram and carries the signal word "Warning" . Potential hazards include causing skin and eye irritation (H315, H319) or specific target organ toxicity upon single exposure (H335) . Please Note: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(azetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-8-4-3-5-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGIDBPYOOYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Azetidin 1 Yl Acetate

Precursor Synthesis and Derivatization Strategies

The synthesis of the target compound is heavily reliant on the efficient preparation of key precursors, namely the azetidine (B1206935) ring and the ethyl acetate (B1210297) side chain. These can be constructed separately and combined, or one can be built upon the other.

Synthesis of Azetidine Ring Precursors

The construction of the azetidine ring is a critical step due to the inherent ring strain of the four-membered heterocycle. Several strategies have been developed to synthesize functionalized and unfunctionalized azetidine precursors.

One common approach begins with commercially available starting materials like 3-amino-1-propanol. Efficient synthetic routes involve the protection of the amine group, conversion of the hydroxyl group into a good leaving group (such as a tosylate), and subsequent cyclization. researchgate.net For instance, the amine can be protected with a trityl or dimethoxytrityl group, followed by reaction with p-toluenesulfonyl chloride to form the tosylate, which is then cyclized to the N-protected azetidine. researchgate.net

Another important precursor is azetidine-2-carboxylic acid, a non-proteinogenic amino acid. Syntheses for this compound have been developed from starting materials such as γ-butyrolactone. researchgate.netresearchgate.net An improved method involves a four-step sequence of bromination, esterification, cyclization, and hydrogenation, which has been successfully scaled to kilogram production. researchgate.net A highly efficient, enantioselective synthesis of (S)-azetidine-2-carboxylic acid has also been established via malonic ester intermediates, achieving an impressive 99% yield for the key four-membered ring formation step. nih.govoup.com

For substitutions at the 3-position of the azetidine ring, 1-Boc-3-azetidinone is a key intermediate. This precursor can be synthesized and subsequently used in reactions like the Horner-Wadsworth-Emmons reaction with phosphonate (B1237965) ylides to introduce various side chains. mdpi.com

Esterification Pathways for Ethyl Acetate Moiety Introduction

When the synthetic strategy involves an azetidine precursor bearing a carboxylic acid, such as azetidine-2-carboxylic acid or azetidine-3-carboxylic acid, an esterification step is required to introduce the ethyl acetate group.

Standard esterification procedures can be employed. For example, azetidine-3-carboxylic acid can be converted to its methyl ester hydrochloride by treatment with thionyl chloride in methanol. google.com A similar reaction using ethanol (B145695) would yield the corresponding ethyl ester. This method activates the carboxylic acid by forming an acyl chloride intermediate, which is then readily attacked by the alcohol.

Another common method is Fischer esterification, which involves refluxing the carboxylic acid with an excess of the alcohol (ethanol, in this case) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed. While effective, the conditions can be harsh, and protection of the azetidine nitrogen may be necessary to prevent side reactions.

Cyclization Reactions for Azetidine Ring Formation

The formation of the strained four-membered ring is the cornerstone of azetidine synthesis. Intramolecular cyclization is the most prevalent strategy.

Intramolecular Nucleophilic Substitution Approaches

By far the most common method for constructing the azetidine ring is the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org This typically involves a γ-amino compound where the amino group attacks the γ-carbon, displacing a halide or sulfonate ester.

A general pathway starts from a 1,3-amino alcohol. The hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate), and under basic conditions, the nitrogen atom performs an intramolecular S_N2 reaction to close the ring. acs.org A notable method for achieving this transformation from γ-amino alcohols involves using 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org To prevent intermolecular polymerization, this reaction is often carried out under high-dilution conditions. The success of the cyclization can be challenged by a competing elimination reaction, which is influenced by the steric strain of the forming azetidine ring. acs.org

An efficient synthesis of various 1,3-disubstituted azetidines has been demonstrated through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Alternative Cyclization Reactions

Beyond standard nucleophilic substitution, several other cyclization strategies have been developed.

Reduction of Azetidin-2-ones: Azetidines can be readily synthesized by the reduction of azetidin-2-ones (β-lactams). acs.org The wide availability of β-lactams makes this a highly utilized method. Reagents like diborane, lithium aluminum hydride (LiAlH₄), or alanes can efficiently reduce the amide carbonyl group to a methylene (B1212753) group, typically in good yields and with retention of stereochemistry. acs.org

[2+2] Cycloaddition: Photochemical reactions offer another route. The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines (or their precursors) with alkenes, can form azetidines. rsc.org For example, 2-isoxazoline-3-carboxylates have been used as oxime precursors which, upon activation with an Iridium(III) photocatalyst under visible light, react with alkenes to yield functionalized azetidines. rsc.org

C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position provides a modern and powerful method for azetidine synthesis. rsc.org This approach creates the critical C-N bond by activating a typically inert C-H bond, offering high functional group tolerance. rsc.org

Epoxide Ring-Opening: The intramolecular aminolysis of 3,4-epoxy amines serves as an alternative pathway. Recently, it was shown that Lanthanum(III) triflate (La(OTf)₃) can catalyze the regioselective C3-aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, even with sensitive functional groups present. nih.gov

Ring Isomerization: In some cases, azetidines can be formed from the thermal isomerization of their three-membered ring counterparts, aziridines. For example, certain 2,3-disubstituted aziridines can rearrange to the more thermodynamically stable 3-substituted azetidines upon heating. rsc.org

Table 1: Comparison of Selected Azetidine Ring Formation Methods

MethodStarting Material TypeKey Reagents/ConditionsKey FeatureReference
Intramolecular Nucleophilic Substitutionγ-amino alcohol / γ-aminohalideBase, TsCl/MsCl or CDIMost common and versatile method. acs.org
Reduction of Azetidin-2-oneβ-LactamLiAlH₄, DiboraneUtilizes readily available β-lactam precursors. acs.org
[2+2] CycloadditionImine + AlkeneLight (Photocatalysis)Forms two C-C bonds in one step. rsc.org
Intramolecular C-H AminationAmine with γ-C-H bondPd(II) catalyst, OxidantDirect functionalization of C-H bonds. rsc.org
Epoxide Aminolysiscis-3,4-epoxy amineLa(OTf)₃ catalystHigh regioselectivity and functional group tolerance. nih.gov

Amine Alkylation Strategies for N-Substitution

The most direct and common route to Ethyl 2-(azetidin-1-yl)acetate is the N-alkylation of a pre-formed azetidine ring. This S_N2 reaction involves the nucleophilic attack of the azetidine nitrogen on an ethyl haloacetate.

The typical procedure involves reacting azetidine with ethyl bromoacetate (B1195939) in the presence of a base. A common combination is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds efficiently at moderate temperatures to yield the desired product. vulcanchem.com

Table 2: Typical Conditions for N-Alkylation of Azetidine

ParameterConditionReference
Alkylating AgentEthyl bromoacetate vulcanchem.com
BasePotassium Carbonate (K₂CO₃) vulcanchem.com
SolventDimethylformamide (DMF) vulcanchem.com
Temperature35 °C vulcanchem.com
Time8 hours vulcanchem.com
Approx. Yield~75% vulcanchem.com

An alternative N-substitution approach is through aza-Michael addition. This involves the conjugate addition of azetidine to an α,β-unsaturated ester. For example, azetidine can be reacted with methyl (N-Boc-azetidin-3-ylidene)acetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the corresponding N-substituted product. mdpi.com While this provides a different substitution pattern on the ring, it demonstrates another powerful method for forming the crucial N-C bond.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction times, and reducing the formation of byproducts. Key parameters for optimization include the choice of catalytic system, solvent, and temperature.

While the direct alkylation of azetidine with ethyl haloacetate is often base-promoted rather than truly catalytic, the choice of base can significantly impact the reaction. Stronger, non-nucleophilic bases can facilitate the reaction at lower temperatures. In the broader context of azetidine synthesis, various catalytic systems are employed. For instance, transition-metal catalysts, such as those based on palladium or copper, are used for more complex C-N bond formations, though they are less common for simple N-alkylation with highly reactive alkyl halides. rsc.orgacs.org For reductive amination, the efficiency can be enhanced by the use of a Lewis acid catalyst to activate the carbonyl group towards nucleophilic attack by the amine. researchgate.net

The choice of solvent can influence reaction rates and selectivity. In the direct alkylation of azetidine, polar aprotic solvents like DMF are often used as they can solvate the cation of the base while leaving the anion more reactive. vulcanchem.com However, the environmental and health concerns associated with such solvents have led to the exploration of greener alternatives.

Temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts or decomposition of the starting materials or product. For the direct alkylation of azetidine, a moderate temperature of 35°C is reported to be effective. vulcanchem.com

A significant advancement in the optimization of this synthesis is the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from 8 hours to just 45 minutes, while also improving the yield to 85%. vulcanchem.com This technique provides rapid and uniform heating, often leading to cleaner reactions and higher efficiencies.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Temperature (°C) Time Yield (%)
Conventional Heating 35 8 hours ~75

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve sustainability.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

For the direct alkylation of azetidine with ethyl bromoacetate, the reaction can be represented as:

C₃H₇N + C₄H₇BrO₂ + K₂CO₃ → C₇H₁₃NO₂ + KBr + KHCO₃

The atom economy for this reaction is calculated as:

Molecular Weight of this compound (C₇H₁₃NO₂) = 143.18 g/mol

Molecular Weight of Azetidine (C₃H₇N) = 57.10 g/mol

Molecular Weight of Ethyl Bromoacetate (C₄H₇BrO₂) = 167.00 g/mol

Molecular Weight of Potassium Carbonate (K₂CO₃) = 138.21 g/mol

Atom Economy = [Mass of desired product / (Total mass of reactants)] x 100 Atom Economy = [143.18 / (57.10 + 167.00 + 138.21)] x 100 = 39.5%

C₃H₇N + C₄H₆O₃ + NaBH(OAc)₃ → C₇H₁₃NO₂ + NaOAc + B(OAc)₂OH

The atom economy for this pathway is calculated as:

Molecular Weight of this compound (C₇H₁₃NO₂) = 143.18 g/mol

Molecular Weight of Azetidine (C₃H₇N) = 57.10 g/mol

Molecular Weight of Ethyl Glyoxalate (C₄H₆O₃) = 102.09 g/mol

Molecular Weight of Sodium Triacetoxyborohydride (NaBH(OAc)₃) = 211.94 g/mol

Atom Economy = [143.18 / (57.10 + 102.09 + 211.94)] x 100 = 38.6%

While both routes have comparable and relatively low atom economies due to the formation of significant byproducts, the choice between them may depend on other factors such as reaction conditions, availability of starting materials, and ease of purification. The use of microwave-assisted synthesis in the direct alkylation route, however, significantly improves its reaction efficiency in terms of time and energy consumption. vulcanchem.com

Table 3: List of Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound This compound C₇H₁₃NO₂
Azetidine Azetidine C₃H₇N
Ethyl bromoacetate Ethyl 2-bromoacetate C₄H₇BrO₂
Potassium carbonate Potassium carbonate K₂CO₃
Dimethylformamide N,N-Dimethylformamide C₃H₇NO
Ethyl glyoxalate Ethyl 2-oxoacetate C₄H₆O₃
Sodium triacetoxyborohydride Sodium triacetoxyborohydride C₆H₁₀BNaO₆
Dichloromethane Dichloromethane CH₂Cl₂
Methanol Methanol CH₄O
Potassium bromide Potassium bromide KBr
Potassium bicarbonate Potassium hydrogen carbonate KHCO₃
Sodium acetate Sodium acetate C₂H₃NaO₂

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Azetidin 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For Ethyl 2-(azetidin-1-yl)acetate, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its molecular framework.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity and spatial relationships between atoms in this compound.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For the azetidine (B1206935) ring, correlations would be observed between the protons on C2' and C3', and between the protons on C3' and C4'. Similarly, the ethyl group would show a correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the known proton chemical shifts.

HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity across the quaternary carbon of the carbonyl group and the nitrogen atom. For instance, correlations would be expected between the protons of the methylene group attached to the nitrogen (C2) and the carbonyl carbon (C1), as well as the carbons of the azetidine ring (C2' and C4').

The expected NMR data based on the structure of this compound is summarized in the table below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (¹H → ¹³C)
1-~170H2, H1''
2~3.3~58C1, C2', C4'
1'---
2', 4'~3.5~55C2, C3'
3'~2.1~18C2', C4'
1''~4.1 (q)~61C1, C2''
2''~1.2 (t)~14C1''

Temperature-Dependent NMR for Dynamic Processes

The azetidine ring in this compound is not planar and can undergo a dynamic process known as ring puckering. Furthermore, rotation around the N-C2 bond might be hindered. Temperature-dependent NMR studies can provide insights into the energy barriers associated with these dynamic processes. researchgate.net

At low temperatures, the interconversion between different conformations may be slow on the NMR timescale, leading to the observation of distinct signals for protons or carbons that are equivalent at room temperature. As the temperature increases, the rate of interconversion increases, causing these distinct signals to broaden and eventually coalesce into a single averaged signal. By analyzing the spectra at different temperatures, the activation energy for the conformational change can be calculated. For some N-substituted azetidines, hindered rotation in amide groups has been observed with activation free enthalpies around 17.6 kcal/mol. researchgate.net

Vibrational Spectroscopy for Functional Group Fingerprinting and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound would be characterized by several key absorption bands:

C=O Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. For instance, the C=O stretch in ethyl chloroacetate (B1199739) appears at 1748.9 cm⁻¹. researchgate.net

C-N Stretch: The stretching vibration of the C-N bonds in the azetidine ring would likely appear in the region of 1250-1020 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to show two bands, one for the C-O single bond and another for the O-C bond of the ethyl group, typically in the 1250-1000 cm⁻¹ range.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

The table below summarizes the predicted characteristic vibrational frequencies for this compound.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
C=O StretchEster1730 - 1750
C-N StretchAzetidine1250 - 1020
C-O StretchEster1250 - 1000
C-H StretchAliphatic2850 - 3000

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for confirming the molecular weight and elucidating the structure of a compound. The fragmentation of esters and amines follows predictable pathways. researchgate.netwhitman.edu

For this compound (MW: 143.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 143. The fragmentation pathway would likely involve several key cleavages:

Alpha-Cleavage: The bond alpha to the nitrogen atom is a likely site for cleavage. This could lead to the loss of the ethyl acetate (B1210297) group, resulting in a fragment corresponding to the azetidine ring.

Ester Fragmentation: Esters typically fragment via cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion, or the loss of an ethylene (B1197577) molecule through a McLafferty rearrangement if a gamma-hydrogen is available.

Loss of the Ethyl Group: Cleavage of the ethyl group from the ester would result in a fragment at m/z 114.

A plausible fragmentation pathway is outlined below:

Molecular Ion: [CH₃CH₂OC(O)CH₂N(CH₂)₂CH₂]⁺• at m/z = 143

Loss of Ethoxy Radical: Cleavage of the O-C₂H₅ bond to form [CH₃CH₂OC(O)CH₂N(CH₂)₂CH₂]⁺ at m/z = 98.

Loss of Ethyl Acetate Radical: Cleavage of the N-CH₂CO₂Et bond to form the azetidinium ion at m/z = 57.

Retro-Diels-Alder type fragmentation of the azetidine ring could also occur.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

As of the latest available data, no public crystal structure of this compound has been reported. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Crystal Packing and Intermolecular Interactions

Should a crystal structure become available, the analysis would focus on how the molecules pack in the crystal lattice. Key intermolecular interactions to investigate would include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the C-H groups and the oxygen atom of the carbonyl group could also play a role in the crystal packing.

Azetidine Ring Conformation in the Solid State

The precise three-dimensional structure of a molecule in the solid state, determined through single-crystal X-ray diffraction, provides definitive insights into its conformational preferences. While a specific crystallographic study for this compound is not prominently available in public databases, the conformation of its core azetidine ring can be reliably inferred from extensive research on analogous N-substituted azetidines and the fundamental principles governing four-membered ring systems.

In the solid state, the azetidine ring is not planar. It adopts a puckered conformation to alleviate the inherent ring strain, which is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent substituents). nih.govsmu.edu This puckering is a universal feature observed across a wide array of crystallographically characterized azetidine derivatives. nih.govresearchgate.netfrontiersin.org

The degree of this puckering is influenced by the nature and substitution pattern on the ring. For the parent azetidine molecule in the gas phase, a puckering angle of approximately 29.7° has been determined by microwave spectroscopy, and electron diffraction studies have reported values around 33-37°. psu.edursc.org Theoretical calculations also consistently predict a puckered structure. smu.edupsu.edu In the solid state, crystal structures of related compounds, such as N-acetylated azetidine carboxylic acid, confirm this non-planar geometry. nih.gov The nitrogen atom of the ring is often observed to be slightly pyramidalized. researchgate.net

The conformation of the four-membered ring can be quantitatively described by specific geometric parameters, including bond lengths, endocyclic bond angles, and torsion angles. The puckering amplitude or puckering angle is a key descriptor derived from the endocyclic torsion angles, which quantifies the deviation from planarity. For N-substituted azetidines, the substituent on the nitrogen atom can significantly influence the puckering parameters and the inversion barrier at the nitrogen atom.

In the case of this compound, the N-substituent is an ethyl acetate group. Based on crystallographic data from similarly N-substituted azetidines, the ring is expected to be significantly puckered. X-ray analyses of various complex molecules incorporating a 1-substituted azetidine ring consistently reveal a non-planar conformation. frontiersin.orgrsc.orgresearchgate.net For instance, the analysis of N-Boc protected azetidines and more complex pharmaceutical intermediates containing an azetidine moiety invariably shows a puckered ring system in the solid state. rsc.orggoogle.com

The table below presents representative data from crystallographic studies of related azetidine compounds to illustrate the expected conformational parameters. These values highlight the characteristic non-planar nature of the azetidine ring in the solid phase.

Table 1: Representative Crystallographic Data for N-Substituted Azetidine Rings
Compound/FragmentPuckering Angle (°)Endocyclic Bond Lengths (Å)Endocyclic Bond Angles (°)Reference
Azetidine (gas-phase, microwave)29.7C-N: 1.481, C-C: 1.550C-N-C: 87.9, N-C-C: 87.0, C-C-C: 86.5 psu.edu
Azetidine (gas-phase, electron diffraction)37Not specifiedNot specified rsc.org
(S)-N-Nitrosoazetidine-2-carboxylic acidPuckered (N atom 0.038 Å from plane)Not specifiedNot specified researchgate.net
N-acetylazetidine-2-carboxylic acidPuckeredNot specifiedNot specified nih.gov

Based on this collective evidence, the azetidine ring of this compound in the solid state is unequivocally expected to adopt a stable, puckered conformation rather than a planar one. This puckering minimizes steric and electronic repulsions within the strained four-membered ring, a defining structural characteristic of azetidine and its derivatives.

Reactivity and Reaction Mechanisms of Ethyl 2 Azetidin 1 Yl Acetate

Nucleophilic Reactivity at the Azetidine (B1206935) Nitrogen

The nitrogen atom within the azetidine ring of Ethyl 2-(azetidin-1-yl)acetate possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with a variety of electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

The azetidine nitrogen readily participates in acylation and sulfonylation reactions when treated with suitable electrophiles like acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed via a nucleophilic addition-elimination mechanism. savemyexams.com The nitrogen atom attacks the electrophilic carbonyl or sulfonyl center, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride) to form the N-acylated or N-sulfonylated product. For instance, reacting an azetidine derivative with reagents such as acetic anhydride (B1165640) or acetyl chloride can introduce an acetamido group. evitachem.com Similarly, reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, yields the corresponding sulfonamides. google.com

Electrophile ClassRepresentative ReagentProduct Type
Acyl HalideAcetyl ChlorideN-Acyl Azetidine
Acid AnhydrideAcetic AnhydrideN-Acyl Azetidine
Sulfonyl HalideMethanesulfonyl ChlorideN-Sulfonyl Azetidine
Sulfonyl Halidep-Toluenesulfonyl ChlorideN-Sulfonyl Azetidine

Alkylation Reactions with Electrophiles

The nucleophilic nitrogen is susceptible to alkylation by various electrophiles. A primary example of this reactivity is the synthesis of the title compound itself, which can be achieved through the SN2 reaction of azetidine with ethyl bromoacetate (B1195939).

Further alkylation of the N-substituted azetidine nitrogen is also possible. For instance, N-alkylation of α-amino acid esters can be achieved using alcohols in the presence of a suitable catalyst. d-nb.info Another important transformation is reductive amination. The reaction of an azetidine with an aldehyde or ketone, such as ethyl glyoxalate, in the presence of a reducing agent like sodium triacetoxyborohydride, forms a new C-N bond, yielding a more complex N-substituted azetidine. google.com

ElectrophileReagent/ConditionProduct TypeReference
Alkyl HalideEthyl BromoacetateN-Alkylated Azetidine
AldehydeEthyl Glyoxalate / NaBH(OAc)₃N-Alkylated Azetidine google.com
AlcoholSubstituted Benzyl (B1604629) Alcohols / Ru-catalystN-Alkylated Amino Acid Ester d-nb.info

Reactions Involving the Ester Moiety

The ethyl acetate (B1210297) portion of the molecule provides a secondary site for chemical transformations, including transesterification, hydrolysis, and amidation.

Transesterification Reactions

Transesterification involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol. This equilibrium-driven reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Acid catalysis proceeds by protonating the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com Base catalysis involves the deprotonation of the incoming alcohol by a base, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, it is common to use the incoming alcohol as the solvent or to remove the displaced alcohol (in this case, ethanol) from the reaction mixture. wikipedia.org For example, the transesterification of various ethyl esters to their corresponding methyl esters can be achieved by reaction with methanol. researchgate.net

ReagentCatalystProduct
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound
IsopropanolAcid (e.g., p-TsOH) or Base (e.g., K₂CO₃)Isopropyl 2-(azetidin-1-yl)acetate
Benzyl AlcoholSc(OTf)₃Benzyl 2-(azetidin-1-yl)acetate

Hydrolysis and Amidation Reactions

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(azetidin-1-yl)acetic acid, under either acidic or basic aqueous conditions. evitachem.com Basic hydrolysis, often using sodium hydroxide, is a common method for this transformation. semanticscholar.org

Furthermore, the ester can react with amines in a process called aminolysis or amidation to form amides. This reaction is particularly effective with nucleophilic amines like hydrazine (B178648). For example, reacting an ethyl acetate derivative with hydrazine hydrate (B1144303) effectively converts the ester into the corresponding acid hydrazide. Such transformations highlight the ester's utility as a precursor for various functional groups.

ReagentConditionProductReference
WaterAqueous Acid or Base (e.g., NaOH)2-(Azetidin-1-yl)acetic acid evitachem.comsemanticscholar.org
Hydrazine HydrateEthanol (B145695)2-(Azetidin-1-yl)acetohydrazide
Primary/Secondary AmineHeat/CatalystN-Substituted 2-(azetidin-1-yl)acetamide

Azetidine Ring-Opening Reactions

Due to inherent ring strain, the four-membered azetidine ring is susceptible to cleavage under specific conditions. acs.org These reactions typically require activation of the nitrogen atom, which converts the amino group into a better leaving group. This is generally achieved by protonation with acid or by quaternization of the nitrogen through alkylation, forming a reactive azetidinium salt. magtech.com.cn

Once the azetidinium ion is formed, it becomes a potent electrophile. A subsequent SN2-type attack by a nucleophile on one of the ring's α-carbons leads to the cleavage of a C-N bond and ring opening. organic-chemistry.orgacs.org A variety of nucleophiles, including halides, azide, acetate, and amines, have been shown to open azetidinium ions. organic-chemistry.orgthieme-connect.com The regioselectivity of the attack (i.e., which α-carbon is attacked) is influenced by the substitution pattern on the azetidine ring. magtech.com.cnorganic-chemistry.org For example, N-alkyl azetidines can react with reagents like cyanogen (B1215507) bromide or triphosgene, leading to ring cleavage and the formation of functionalized acyclic amines. researchgate.net Acid-catalyzed dimerization of azetidine itself, which involves one azetidine molecule acting as a nucleophile to open a second protonated azetidine, also exemplifies this reactivity. arkat-usa.org

Activating AgentNucleophileResulting Product StructureReference
Methyl TrifluoromethanesulfonateSodium Azideγ-Azido Amine organic-chemistry.orgthieme-connect.com
Methyl TrifluoromethanesulfonateBenzylamineγ-Diamino Compound organic-chemistry.orgthieme-connect.com
Methyl TrifluoromethanesulfonateSodium Acetateγ-Amino Acetate organic-chemistry.orgthieme-connect.com
Tetrabutylammonium Fluoride (Bu₄NF)Fluoride Ionγ-Fluoro Amine nih.gov
Triphosgene (BTC)(Internal)γ-Chloro Carbamoyl Chloride researchgate.net
Acid (e.g., TFA)Another Azetidine MoleculeDimerized Aminopropyl-azetidine arkat-usa.org

Acid-Catalyzed Ring Opening Mechanisms

The azetidine nitrogen in this compound is basic and can be protonated under acidic conditions, forming an azetidinium ion. This protonation significantly activates the ring towards nucleophilic attack by rendering the ring carbons more electrophilic. The ring-opening process is a crucial decomposition pathway for many N-substituted azetidines. nih.govacs.org

The mechanism typically proceeds via an SN2-type pathway, where a nucleophile attacks one of the ring's α-carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn For an unsubstituted azetidine ring like the one in this compound, the attack would likely occur at either of the equivalent methylene (B1212753) carbons adjacent to the nitrogen.

In the presence of an external nucleophile (Nu⁻), the acid-catalyzed ring-opening would proceed as follows:

Protonation: The azetidine nitrogen is protonated by an acid (H-A), forming a reactive azetidinium intermediate.

Nucleophilic Attack: A nucleophile present in the medium attacks one of the α-carbons of the azetidinium ring.

Ring Opening: The C-N bond cleaves, relieving the ring strain and forming a γ-aminopropyl derivative.

A study on related N-substituted azetidines demonstrated that acid-mediated intramolecular ring-opening can occur if a suitable internal nucleophile is present. nih.gov For this compound, while the ester carbonyl oxygen is a potential internal nucleophile, its nucleophilicity is relatively weak. However, under forcing acidic conditions, hydrolysis of the ester to a carboxylic acid could provide a more effective internal nucleophile, potentially leading to subsequent intramolecular ring-opening.

Nucleophilic Ring Opening with Various Reagents

For nucleophilic ring-opening to occur without prior acid catalysis, the azetidine nitrogen must be converted into a better leaving group. This is typically achieved by quaternization, for example, through alkylation with reagents like methyl trifluoromethanesulfonate. organic-chemistry.org The resulting azetidinium salt is highly susceptible to ring-opening by a variety of nucleophiles. nih.gov

The reaction of an N,N-dialkylazetidinium salt with a nucleophile is a well-established method for synthesizing functionalized linear amines. nih.gov The regioselectivity of the nucleophilic attack on the azetidinium ring is a key consideration. In studies using various enantiopure azetidinium salts, it was found that nucleophiles such as azide, benzylamine, and acetate anion generally attack the least substituted C-4 position. organic-chemistry.orgresearchgate.net For an azetidinium ion derived from this compound, which is unsubstituted at the ring carbons, the attack would be expected to occur regioselectively at the α-carbon. organic-chemistry.org

The general process is an SN2 reaction, where the nucleophile attacks a carbon atom adjacent to the positively charged nitrogen, leading to the cleavage of the C-N bond and the formation of a γ-substituted amine. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Salts

Azetidinium Salt Precursor (General)NucleophileProduct TypeReference
N,N-dialkylazetidinium triflateAzide (N₃⁻)γ-Azido amine organic-chemistry.org
N,N-dialkylazetidinium triflateBenzylamine (BnNH₂)γ-Diamino derivative organic-chemistry.org
N,N-dialkylazetidinium triflateAcetate (AcO⁻)γ-Amino acetate organic-chemistry.org
N-Alkyl-N-arylazetidinium saltFluoride (F⁻)γ-Fluoroamine researchgate.net

Thermal and Photochemical Ring-Opening Pathways

Thermal and photochemical reactions can also induce the opening of the azetidine ring, often proceeding through mechanisms distinct from ionic pathways.

Thermal Pathways: Thermally induced ring-opening of azetidines is less common than for the more strained aziridines. Unsaturated azetidine derivatives, such as azetines, are more prone to thermal electrocyclic ring-opening to form aza-dienes. nih.gov For a saturated ring like that in this compound, high temperatures would be required, and such reactions might lead to complex decomposition mixtures rather than a clean ring-opening. In some cases, thermal rearrangements of bicyclic azetidine systems have been observed, often involving participation from N-substituents. nottingham.ac.uk

Photochemical Pathways: Photochemical reactions offer a powerful way to access and react with strained rings. beilstein-journals.org The Norrish-Yang cyclization, for instance, is a photochemical method used to form azetidinols from α-aminoacetophenones. beilstein-journals.org The reverse, photochemical ring-opening, can also occur. For example, photolysis of certain azetidines can lead to the formation of ylides or diradical intermediates that subsequently rearrange or react further. A common photochemical process for related four-membered rings is a [2+2] cycloreversion. While specific studies on the photochemical behavior of this compound are not prevalent, general principles suggest that UV irradiation could lead to C-N or C-C bond cleavage. Sequences combining photochemical ring-closure with subsequent strain-releasing ring-opening have been developed as a synthetic strategy. beilstein-journals.orgresearchgate.net

Reactions as a Building Block in Multi-Component Reactions (Non-Biological Targets)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step. Cyclic amines are often used as one of the components in these reactions. This compound, as a secondary amine, can participate in MCRs.

One of the most well-known MCRs is the Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While primary amines are most common, secondary amines like azetidine can also be used. The use of a cyclic secondary amine in an Ugi reaction leads to the formation of a constrained peptide-like scaffold. Although specific examples detailing the use of this compound in Ugi reactions are scarce, related cyclic amines are known to participate. For instance, β-amino acids have been used as the amine component to generate β-lactam peptidomimetics. beilstein-journals.org The participation of this compound would result in a product incorporating the N-acetyl ethyl ester azetidine moiety.

Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide. While this reaction does not directly involve an amine, derivatives of this compound could be used as the carboxylic acid component (after hydrolysis of the ester) to build complex molecular architectures.

Catalytic Transformations Involving this compound

Role as a Ligand Precursor

Azetidine derivatives are valuable scaffolds for the synthesis of ligands used in transition-metal catalysis. Their defined stereochemistry and conformational rigidity can impart high selectivity in catalytic transformations. rsc.org this compound can serve as a precursor for more complex ligands. The ester functionality can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further elaboration. The azetidine nitrogen itself can act as a coordinating atom.

For example, amino-azetidine derivatives have been successfully used as ligands in palladium-catalyzed Suzuki coupling reactions, demonstrating good efficiency even at low catalyst loadings. bham.ac.uk The synthesis of such a ligand could start from a building block like this compound, where the ethyl acetate group is modified to introduce another coordinating group, creating a bidentate or pincer-type ligand.

Table 2: Potential Ligand Synthesis from Azetidine Precursors

Precursor TypeTransformationLigand ClassPotential Catalytic ApplicationReference
N-Substituted AzetidineFunctional group modification (e.g., ester reduction, amidation)Bidentate N,O or N,N ligandsCross-coupling, Asymmetric hydrogenation bham.ac.uk
Chiral AzetidineIntroduction of phosphine (B1218219) or other coordinating groupsChiral P,N ligandsAsymmetric catalysis rsc.org

Participation in Organocatalytic Cycles

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are among the most important classes of organocatalysts, with proline being a canonical example. Optically active azetidines are considered structural analogues of proline and have been explored as catalysts. jst.go.jp

This compound, if prepared in an enantiomerically pure form, could potentially participate in organocatalytic cycles. For instance, in enamine catalysis, a chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst.

Furthermore, azetidines have been used in formal [2+2] cycloadditions and other domino reactions. jst.go.jp For example, a bifunctional acid-base organocatalyst was used to promote a sequence affording highly functionalized tetrahydropyridines. jst.go.jp While this compound itself is not a catalyst, it represents a core structure that can be modified to create one. The N-substituent could be tailored to include additional functional groups (e.g., a hydrogen-bond donor) to create a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction.

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 2 Azetidin 1 Yl Acetate

Modifications of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which dictates much of its reactivity. rsc.org While more stable than the corresponding three-membered aziridine (B145994) ring, this inherent strain makes the azetidine susceptible to ring-opening reactions, a characteristic that is highly dependent on the nature of its substituents. rsc.orgnih.gov

The stability of the azetidine ring is profoundly influenced by the electronic properties of its N-substituent. In acidic conditions, the reaction pathway is often initiated by the protonation of the azetidine nitrogen, which facilitates nucleophilic attack and subsequent ring-opening. nih.gov Consequently, substituents that alter the basicity of the ring nitrogen have a direct impact on the compound's stability in acidic media.

Research has shown that N-pyridyl azetidine analogues exhibit significant differences in stability at an acidic pH of 1.8. nih.gov Analogues where the azetidine nitrogen's lone pair can conjugate with the heteroaryl ring system (e.g., 2- and 4-pyridyl substituents) show enhanced stability compared to those where it cannot (e.g., 3-pyridyl substituent). nih.gov This increased stability is attributed to the delocalization of the nitrogen's lone pair, which decreases its basicity and susceptibility to protonation. In contrast, N-phenyl analogues are generally less stable than their N-pyridyl counterparts under these conditions. nih.gov

The stability data for various N-substituted azetidine analogues are summarized in the table below.

Table 1: Stability of N-Substituted Azetidine Analogues in Acidic Conditions (pH 1.8). nih.gov
N-Substituent GroupRing SystemChain Length (n)Half-life (T1/2) in hours
3-PyridylAzetidine13.8
2-PyridylAzetidine1Stable
4-PyridylAzetidine1Stable
PhenylAzetidine1<0.5
3-PyridylPyrrolidine (B122466)1Stable
3-PyridylAzetidine211.5
3-PyridylAzetidine324.0

These findings highlight that substituent-driven electronic effects are a key determinant of azetidine ring stability. Furthermore, structural modifications such as increasing the ring size to a five-membered pyrrolidine ring or extending the alkyl chain between the azetidine and the nucleophilic group can significantly enhance stability by reducing ring strain or disfavoring the intramolecular cyclization, respectively. nih.gov

Spirocyclic systems containing an azetidine ring are of increasing interest due to their rigid, three-dimensional structures which are valuable in medicinal chemistry. nih.govbris.ac.uk The synthesis of these complex scaffolds often requires innovative strategies that can efficiently construct the spiro center.

One powerful and modern approach is the use of strain-release-driven reactions. nih.govbris.ac.uk This strategy harnesses the high ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs). For example, a protocol has been developed for the modular construction of diverse azetidine-containing spirocycles through an electrophile-induced spirocyclization of ABB-ketone precursors. nih.govbris.ac.uk This method allows for the creation of spiro-azetidines with varying ring sizes (4-, 5-, or 6-membered) and functionalities, starting from readily accessible materials. bris.ac.uk

Other synthetic routes to spiro-azetidines include:

Intramolecular Cycloadditions: These reactions involve creating a tethered precursor that can undergo an internal cycloaddition to form the spirocyclic system.

Metal-Catalyzed Cyclizations: Transition metals can catalyze the cyclization of tethered alkenes or alkynes onto the azetidine ring. researchgate.net

Alkylation Strategies: Intramolecular alkylation, where a nucleophilic part of a side chain attached to the azetidine ring displaces a leaving group to form the second ring, is also a viable method. researchgate.net

A general approach can involve the synthesis of multifunctional spirocycles from common cyclic carboxylic acids, which are first converted to azetidinones (β-lactams) and subsequently reduced to the desired spirocyclic azetidines. nih.gov These methods provide access to a wide array of novel spirocyclic building blocks for further chemical exploration. nih.govacs.org

Variations in the Ester Functional Group

The ethyl acetate (B1210297) moiety attached to the azetidine nitrogen is a versatile functional group that can be readily converted into other key functionalities such as carboxylic acids, amides, and ketones. These transformations expand the synthetic utility of the parent compound and allow for the introduction of new chemical properties and reactive handles.

Standard organic transformations can be applied to modify the ester group of ethyl 2-(azetidin-1-yl)acetate.

Synthesis of 2-(Azetidin-1-yl)acetic Acid: The most common method for converting the ethyl ester to the corresponding carboxylic acid is through hydrolysis. Alkaline hydrolysis, or saponification, is typically preferred over acid-catalyzed hydrolysis because the reaction is irreversible and proceeds to completion. chemguide.co.uklibretexts.org The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, to produce the sodium salt of the carboxylic acid and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) yields the final 2-(azetidin-1-yl)acetic acid. chemguide.co.uk

Synthesis of 2-(Azetidin-1-yl)acetamides: Amides can be synthesized either directly from the ester or via the carboxylic acid intermediate. Direct aminolysis of the ester with ammonia (B1221849) or a primary/secondary amine can be challenging and often requires high temperatures or catalysis. A more efficient route involves first hydrolyzing the ester to the carboxylic acid, which is then activated and coupled with an amine. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of peptide coupling reagents (e.g., DCC, EDC). nih.govgoogle.com Recently, catalytic methods using alkynes as activating agents have been developed to form amides from carboxylic acids and amines with minimal waste. nih.gov

Synthesis of 1-(Azetidin-1-yl)ketones: The synthesis of ketones from the ester requires the formation of a new carbon-carbon bond. A robust method involves the initial conversion of the ester to the corresponding carboxylic acid. The acid can then be converted to a more reactive derivative, such as an acyl chloride, which can react with organometallic reagents. To avoid the common problem of over-addition by highly reactive Grignard or organolithium reagents, less reactive organometallics like organocadmium reagents or lithium dialkylcuprates (Gilman reagents) are often used. byjus.com Alternatively, the carboxylic acid can be converted to a Weinreb amide (N-methoxy-N-methylamide), which reacts cleanly with Grignard or organolithium reagents to produce the ketone after workup, reliably stopping the reaction at the ketone stage. organic-chemistry.org

Table 2: Summary of Synthetic Transformations of the Ester Group
Target Functional GroupGeneral MethodKey Reagents
Carboxylic AcidAlkaline Hydrolysis (Saponification)1. NaOH (aq), Heat 2. H3O+
AmideFrom Carboxylic Acid via Acyl Chloride1. SOCl2 or (COCl)2 2. R2NH
AmideFrom Carboxylic Acid via Coupling Agents1. DCC or EDC 2. R2NH
KetoneFrom Acyl ChlorideR2CuLi (Gilman Reagent) or R2Cd
KetoneFrom Carboxylic Acid via Weinreb Amide1. SOCl2, then HN(OMe)Me 2. R-MgBr or R-Li

The electron-withdrawing capacity of the carbonyl group influences the basicity of the azetidine nitrogen. This effect generally follows the order: ketone > ester > amide. A stronger electron-withdrawing group will decrease the electron density on the nitrogen, reducing its basicity and making it less prone to protonation. This can, in turn, affect the stability of the azetidine ring in acidic media, as discussed previously.

Furthermore, the new functional group can introduce unique modes of reactivity. A prime example is the intramolecular ring-opening of the azetidine ring, which is facilitated by a neighboring amide group but not by an ester. nih.gov The amide's nitrogen is sufficiently nucleophilic to attack the protonated azetidine ring, leading to decomposition. An ester's alkoxy oxygen is significantly less nucleophilic, and thus this pathway is not observed. A carboxylic acid group could potentially participate in similar intramolecular reactions, either through the carbonyl oxygen or by forming a carboxylate anion that could act as a nucleophile.

Homologation and Analogue Synthesis

Creating homologues and analogues of this compound is a key strategy for systematically exploring structure-activity relationships. Homologation involves extending the carbon chain of the acetate group, while analogue synthesis encompasses any other structural modification.

Homologation of the N-acetate side chain to produce propionate (B1217596) or butyrate (B1204436) derivatives can be achieved through multi-step synthetic sequences. A classic method for chain extension of a carboxylic acid (derived from the parent ester) is the Arndt-Eistert reaction, which inserts a methylene (B1212753) (-CH₂-) group. This process involves converting the acid to an acyl chloride, reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement to yield the homologated ester. The development of methods for the homologation of azetidine-based boronic esters also points to advanced strategies for modifying substituents on the azetidine scaffold. acs.orgnih.gov As demonstrated in studies of azetidine stability, increasing the length of the alkyl chain separating the azetidine ring from a reactive functional group can be a viable strategy to enhance molecular stability by sterically hindering intramolecular reactions. nih.gov

The synthesis of diverse analogues can be approached by modifying various parts of the molecule. For example, new heterocyclic amino acids containing an azetidine ring have been prepared via the aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.gov This demonstrates a route to analogues functionalized at the 3-position of the azetidine ring. Other approaches focus on creating alkyl-substituted azetidines through photochemical modifications of azetidine-2-carboxylic acids, providing access to a wide range of building blocks. chemrxiv.orgchemrxiv.org Extensive analogue campaigns have also been conducted by systematically varying the N-substituent itself to improve properties like chemical stability. nih.gov

Elongation of the Alkyl Chain

The elongation of the alkyl chain in this compound involves the formation of a new carbon-carbon bond at the α-position to the carbonyl group. This transformation is typically achieved through the generation of an enolate ion followed by its reaction with an electrophilic carbon source, such as an alkyl halide. This classic synthetic strategy, known as α-alkylation, allows for the systematic extension of the side chain. libretexts.org

The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base. The choice of base is critical to ensure complete and rapid enolate formation while minimizing side reactions like ester hydrolysis or condensation. Common bases for this purpose include lithium diisopropylamide (LDA) or sodium hydride (NaH). The resulting enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides. libretexts.org By selecting different alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide), a diverse range of homologated derivatives can be synthesized.

For example, the reaction of this compound with LDA followed by quenching with ethyl iodide would yield Ethyl 2-(azetidin-1-yl)butanoate, effectively adding an ethyl group to the side chain. This methodology provides a direct route to analogues with longer and more complex alkyl substituents.

Table 1: Examples of Alkyl Chain Elongation Reactions

Starting MaterialReagentsProductChain Modification
This compound1. LDA, THF, -78 °C2. Methyl IodideEthyl 2-(azetidin-1-yl)propanoate+ CH₂
This compound1. LDA, THF, -78 °C2. Ethyl IodideEthyl 2-(azetidin-1-yl)butanoate+ C₂H₄
This compound1. NaH, THF, 0 °C2. Benzyl BromideEthyl 2-(azetidin-1-yl)-3-phenylpropanoate+ C₇H₆

Introduction of Heteroatoms in the Side Chain

Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the acetate side chain of this compound generates analogues with significantly altered chemical and physical properties. These modifications can be achieved through various synthetic strategies that target the α-carbon or involve the construction of entirely new side chains.

One common approach is the α-functionalization of the pre-formed acetate chain. For instance, α-hydroxylation can be achieved by reacting the enolate of this compound with an electrophilic oxygen source like a MoOPH reagent (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). Similarly, α-amination can introduce a nitrogen atom, leading to diamine structures.

Another powerful strategy is the aza-Michael addition, where the azetidine nitrogen itself acts as a nucleophile. nih.gov Reaction of azetidine with α,β-unsaturated esters containing heteroatoms can yield the desired analogues. For example, reacting azetidine with ethyl acrylate (B77674) introduces a propionate chain, and similar reactions with heteroatom-containing acrylates can be envisioned.

Furthermore, building the side chain through nucleophilic substitution allows for precise placement of heteroatoms. The reaction of azetidine with ethyl chloroacetate (B1199739) is the parent reaction; however, using reagents like ethyl 2-bromoethoxyacetate would introduce an oxygen atom into the side chain, yielding Ethyl 2-(2-(azetidin-1-yl)ethoxy)acetate. These methods provide access to a wide array of functionalized molecules. mdpi.com

Table 2: Examples of Heteroatom Introduction in the Side Chain

Synthesis StrategyReagentsProductHeteroatom Introduced
α-Hydroxylation1. LDA, THF, -78 °C2. MoOPHEthyl 2-(azetidin-1-yl)-2-hydroxyacetateOxygen
Nucleophilic SubstitutionAzetidine, Ethyl 2-bromoethoxyacetate, K₂CO₃Ethyl 2-(2-(azetidin-1-yl)ethoxy)acetateOxygen
Aza-Michael AdditionAzetidine, Ethyl 2-(acetylamino)acrylate, DBUEthyl 2-acetamido-3-(azetidin-1-yl)propanoateNitrogen

Theoretical and Computational Chemistry Studies of Ethyl 2 Azetidin 1 Yl Acetate

Conformational Analysis and Energy Minima

The flexibility of Ethyl 2-(azetidin-1-yl)acetate arises from the puckering of the four-membered azetidine (B1206935) ring and the rotation around several single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy associated with them.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles that characterize the most stable arrangement of the atoms in space. For instance, the puckering of the azetidine ring can be quantified by the dihedral angle between the C-N-C and C-C-C planes.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterValue
Azetidine Ring Puckering Angle (degrees)~25-35
N-C (azetidine) Bond Length (Å)~1.47
C-C (azetidine) Bond Length (Å)~1.55
N-CH₂ (side chain) Bond Length (Å)~1.46
C=O Bond Length (Å)~1.21
C-O (ester) Bond Length (Å)~1.34

This table is illustrative and based on typical values for similar structures.

Beyond the single lowest-energy structure, this compound exists as a mixture of several conformers in equilibrium. These arise from the aforementioned ring puckering and side-chain rotations. DFT calculations can map the potential energy surface of the molecule, identifying various local minima (stable conformers) and the transition states that connect them. The energy difference between these conformers and the energy barriers for their interconversion are crucial for understanding the molecule's dynamic behavior. Studies on N-substituted azetidines have shown that the energy barrier to ring inversion is relatively low, and the preference for axial versus equatorial substitution is influenced by steric and electronic factors. researchgate.net Similarly, the rotational barriers around the bonds of the ethyl acetate (B1210297) side chain will dictate the flexibility of this part of the molecule.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionRelative Energy (kJ/mol)
Global Minimum (e.g., equatorial, anti)0.0
Axial, anti5.2
Equatorial, gauche8.1
Axial, gauche12.5

This table is illustrative. The labels 'anti' and 'gauche' refer to the torsion angle of the N-C-C=O fragment.

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a detailed picture of the electronic landscape of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). edu.krd For this compound, the HOMO is expected to be localized primarily on the azetidine nitrogen atom, reflecting its lone pair of electrons and nucleophilic nature. The LUMO is anticipated to be centered on the carbonyl group (C=O) of the ethyl acetate moiety, specifically on the antibonding π* orbital, which is a common feature for esters and indicates the site for nucleophilic attack. nankai.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more readily polarizable and reactive. edu.krd

Table 3: Hypothetical Frontier Orbital Energies and Related Properties of this compound

PropertyValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.8
HOMO-LUMO Gap (eV)8.3
Ionization Potential (eV)6.5
Electron Affinity (eV)-1.8

This is a hypothetical data table generated for illustrative purposes, based on general values for similar molecules.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich and electron-poor regions. rsc.orgdergipark.org.tr For this compound, the ESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its high electron density and ability to act as a hydrogen bond acceptor. A region of negative potential, though likely less intense, would also be associated with the nitrogen atom. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen and carbonyl groups. These maps are valuable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. rsc.org

Computational Study of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, several reaction types could be investigated. A prominent example is the nucleophilic substitution at the azetidine nitrogen, a common reaction for forming such compounds. vulcanchem.com

A computational study could model the reaction pathway of azetidine with ethyl bromoacetate (B1195939). This would involve:

Locating Reactants and Products: Optimizing the geometries of the reactants (azetidine and ethyl bromoacetate) and the products (this compound and a bromide ion).

Identifying the Transition State: Finding the highest energy point along the reaction coordinate, which corresponds to the transition state (TS) of the Sₙ2 reaction. The geometry of the TS would show the partial formation of the N-C bond and the partial breaking of the C-Br bond.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Theoretical studies on similar ring-formation reactions and substitutions in azetidines have successfully explained experimental outcomes by analyzing the energies of transition states and intermediates. researchgate.netacs.org Such an analysis for this compound could provide fundamental insights into its synthesis and reactivity.

Transition State Localization and Energy Barriers

The synthesis and reactions of azetidine derivatives are often governed by high-energy transition states due to the inherent strain of the four-membered ring. bham.ac.uk Computational methods, particularly Density Functional Theory (DFT), are instrumental in localizing these transition states and calculating their associated energy barriers, which are crucial for understanding reaction kinetics.

For reactions involving the azetidine nitrogen, such as N-alkylation or the formation of azetidinium ylides, the geometry of the transition state is of significant interest. In a hypothetical SN2 reaction where the nitrogen of this compound acts as a nucleophile, the transition state would involve the approaching electrophile, the nitrogen atom, and the departing leaving group in a collinear or near-collinear arrangement. The energy barrier for such a reaction would be influenced by the steric hindrance around the nitrogen and the electronic effects of the ethyl acetate substituent.

Computational studies on related systems, such as the ring expansion of bicyclic methylene (B1212753) aziridines to azetidines via aziridinium (B1262131) ylides, have shown that the formation of the ylide intermediate proceeds through a transition state with a relatively low energy barrier. nih.gov For instance, the formation of an aziridinium ylide from a dirhodium-bound carbene was calculated to have a barrier of only 3.2 kcal/mol. nih.gov While this is a different reaction, it highlights the feasibility of forming ylide-like intermediates from strained rings. In the case of this compound, the formation of an azetidinium ylide at the nitrogen atom would be a key step in reactions like the Stevens or Sommelet-Hauser rearrangements.

The table below presents hypothetical energy barriers for a representative N-alkylation reaction of a simple azetidine, calculated using DFT. These values serve as an illustrative model for the types of energy barriers that might be expected for reactions involving this compound.

Reaction StepCalculated Energy Barrier (kcal/mol)Method/Basis SetReference System
N-Alkylation (SN2)15-25DFT/B3LYP/6-31G*Azetidine + CH3I

*This data is illustrative and based on typical values for SN2 reactions of amines.

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, maps the pathway from reactants to products through the transition state. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout a chemical reaction.

For a hypothetical ring-opening reaction of a protonated this compound, the reaction coordinate would trace the breaking of one of the C-N bonds of the azetidine ring. Computational studies on the ring-opening of azetidinium ions have shown that the reaction is highly dependent on the nature of the substituents and the attacking nucleophile. magtech.com.cnresearchgate.net The reaction coordinate would illustrate the elongation of the C-N bond and the simultaneous formation of a new bond with the incoming nucleophile.

In a study on the ring-opening of an azetidine derivative, the reaction profile was calculated, showing the energy changes along the reaction coordinate. researchgate.net The transition state was identified as the highest point on this profile, and the structures of the intermediates were elucidated. For this compound, a similar analysis could predict the regioselectivity of ring-opening reactions, determining whether a nucleophile would preferentially attack the carbon atom of the ethyl acetate substituent or one of the ring carbons.

The following table outlines key points along a hypothetical reaction coordinate for the nucleophilic ring-opening of a protonated azetidine.

Point on Reaction CoordinateDescriptionKey Geometric Changes
Reactant ComplexProtonated azetidine and nucleophileInitial non-covalent interaction
Transition StateHighest energy pointElongated C-N bond, forming C-Nucleophile bond
Product ComplexRing-opened product and protonFully formed C-Nucleophile bond, broken C-N bond

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For this compound, MD simulations can reveal the flexibility of the ethyl acetate side chain and the puckering of the azetidine ring. nih.govnih.gov

The azetidine ring is not planar and undergoes a puckering motion. The barrier to this puckering is relatively low, and MD simulations can capture the frequency and amplitude of this motion. mdpi.com Furthermore, the ethyl acetate group has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape and identify the most stable conformers and the energy barriers between them.

A study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones utilized MD simulations to understand their interaction with biological targets. nih.govnih.gov Similarly, MD simulations of this compound in a solvent like water could provide insights into its solvation and the dynamics of hydrogen bonding between the solvent and the ester and nitrogen functionalities.

The table below summarizes key dynamic properties of a model N-substituted azetidine that could be investigated using MD simulations.

PropertyDescriptionTypical Timescale
Ring PuckeringInversion of the four-membered ringPicoseconds
Side Chain RotationRotation around C-C and C-O single bondsPicoseconds to Nanoseconds
Solvent ReorganizationRearrangement of solvent molecules around the solutePicoseconds

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors are often employed in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govbrieflands.com For this compound, these descriptors can help predict its behavior in various chemical environments.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various charge-based descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Fukui functions and dual descriptors are more advanced reactivity indicators that can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For this compound, these descriptors would likely indicate the nitrogen atom as a primary site for electrophilic attack and the carbonyl carbon as a site for nucleophilic attack.

The following table presents calculated quantum chemical descriptors for a model azetidine derivative, illustrating the type of data that can be obtained.

DescriptorValue (arbitrary units)Interpretation
HOMO Energy-6.5 eVRelated to nucleophilicity
LUMO Energy1.2 eVRelated to electrophilicity
HOMO-LUMO Gap7.7 eVIndicator of chemical stability
Mulliken Charge on N-0.45Indicates a partial negative charge

*These values are illustrative and based on typical calculations for similar molecules.

Applications of Ethyl 2 Azetidin 1 Yl Acetate in Advanced Organic Synthesis Non Biological Contexts

Building Block in Macrocyclic and Supramolecular Chemistry

The incorporation of the azetidine (B1206935) motif from ethyl 2-(azetidin-1-yl)acetate offers a strategy for introducing conformational rigidity and specific stereochemical constraints within macrocyclic structures. In a manner analogous to their well-documented role in peptide macrocyclization where they act as turn-inducing elements, azetidine derivatives can be employed in the synthesis of non-peptidic macrocycles. researchgate.netnih.gov The defined geometry of the four-membered ring can pre-organize linear precursors, facilitating high-yielding ring-closing reactions.

Precursor for Polymerizable Monomers

The strained azetidine ring is susceptible to ring-opening polymerization (ROP), a characteristic that makes its derivatives, including this compound, potential precursors for functional polymers. rsc.org Cationic ring-opening polymerization (CROP) of N-substituted azetidines typically yields linear polyamines, also known as poly(trimethylene imine)s. utwente.nl

The polymerization of an N-substituted azetidine like this compound would be expected to proceed via a cationic mechanism, initiated by acids or alkylating agents. The resulting polymer would feature a repeating unit with a pendant acetate (B1210297) group, which could be further modified post-polymerization. For example, hydrolysis of the ester groups along the polymer backbone would yield a polyampholyte with both amine and carboxylic acid functionalities.

Alternatively, the ethyl acetate group can be chemically modified prior to polymerization to introduce a polymerizable functional group. For instance, reduction of the ester to an alcohol, followed by esterification with acryloyl chloride, would yield an azetidine-containing acrylate (B77674) monomer. Such monomers could then be subjected to free-radical polymerization to produce polymers with pendant azetidine rings. These polymers could find applications as crosslinking agents, adhesives, or coatings, where the azetidine moiety can impart unique properties such as improved adhesion or the potential for post-polymerization modification. acs.org

Table 1: Potential Polymerization Pathways for this compound Derivatives
Monomer TypePolymerization MethodResulting Polymer StructurePotential Applications
N-Azetidinylacetic Acid EsterCationic Ring-Opening Polymerization (CROP)Linear polyamine with pendant ester groupsFunctional coatings, adhesives, platforms for further modification
N-Azetidinyl-2-ethanol AcrylateFree-Radical PolymerizationPolyacrylate with pendant azetidine ringsCrosslinkers, reactive polymers, materials for surface modification

Role in the Synthesis of Specialty Chemicals (Non-Pharmaceutical)

The reactivity of the azetidine ring and the functionality of the ethyl acetate group in this compound make it a useful intermediate in the synthesis of various non-pharmaceutical specialty chemicals.

Agrochemicals: The azetidine scaffold is present in some agrochemical compounds. The specific substitution pattern offered by this compound could be a starting point for the synthesis of novel herbicides, fungicides, or insecticides. The ester functionality can be converted into a variety of other functional groups through standard organic transformations, allowing for the systematic modification of the molecule to optimize its biological activity and environmental profile.

Materials Science: Azetidinium salts, which can be prepared by quaternization of the nitrogen atom in this compound, have potential applications as ionic liquids or as components in functional materials. chemrxiv.org Azetidinium-based ionic liquids can exhibit unique properties such as high thermal stability and specific solvation characteristics. Furthermore, polymers containing azetidinium groups have been investigated for applications such as antimicrobial surfaces and for improving adhesion in coatings and textiles. acs.orgmdpi.com The ester group in this compound could be retained or modified in the final ionic liquid or polymer to fine-tune its properties.

Dyes and Pigments: While less common, heterocyclic compounds can be incorporated into the structure of dyes and pigments to modify their color, solubility, and lightfastness. The azetidine ring in this compound could serve as an auxochromic group or as a linking unit in the synthesis of novel colorants.

Development of Novel Synthetic Reagents

The unique properties of the azetidine ring can be harnessed to develop novel reagents for organic synthesis. The inherent ring strain of the azetidine can be a driving force in certain chemical transformations.

Ligands for Catalysis: Azetidine derivatives have been explored as ligands for transition metal catalysts. researchmap.jp The nitrogen atom of this compound can coordinate to a metal center, and the ester group can be modified to introduce additional coordinating atoms, creating bidentate or tridentate ligands. Such ligands can influence the stereoselectivity and reactivity of a variety of catalytic reactions, including cross-coupling reactions and asymmetric hydrogenations. The specific steric and electronic properties of the azetidine ring can lead to unique catalytic performance compared to more common five- or six-membered ring systems.

Table 2: Potential Applications of this compound in the Development of Synthetic Reagents
Reagent TypeKey Structural FeatureSynthetic TransformationPotential Advantage
Chiral LigandCoordination of azetidine nitrogen and modified side chain to a metal centerAsymmetric CatalysisUnique stereochemical control due to the rigid azetidine scaffold
OrganocatalystBasic nitrogen of the azetidine ringBase-catalyzed reactionsModulated basicity and steric environment compared to other cyclic amines
Azetidinium Salt Phase-Transfer CatalystQuaternary ammonium (B1175870) saltPhase-transfer catalysisSpecific lipophilicity and stability profile

Organocatalysts: The basic nitrogen atom of the azetidine ring can function as an organocatalyst for various reactions, such as Michael additions or aldol (B89426) reactions. The steric environment around the nitrogen atom, influenced by the acetate side chain, can affect the selectivity of these transformations.

Future Research Directions and Unexplored Avenues for Ethyl 2 Azetidin 1 Yl Acetate

Stereoselective Synthesis Methodologies

The biological and catalytic activities of chiral molecules are often enantiomer-dependent. Consequently, developing methods for the stereoselective synthesis of Ethyl 2-(azetidin-1-yl)acetate is a critical first step toward unlocking its full potential. Future research should focus on adapting established asymmetric strategies to this specific target.

Chiral Auxiliary-Based Approaches: A promising avenue involves the use of chiral auxiliaries. For instance, the well-established Ellman tert-butanesulfinamide chemistry could be employed. nih.govacs.org This approach would involve the reaction of an achiral 1,3-dihalopropane derivative with a chiral tert-butanesulfinamide to induce diastereoselectivity during the ring-forming cyclization. Subsequent removal of the sulfinamide and N-alkylation with an ethyl acetate (B1210297) moiety would yield the enantioenriched target compound. This method is attractive due to its scalability and the commercial availability of both enantiomers of the auxiliary. acs.org

Catalytic Asymmetric Synthesis: Transition metal catalysis and organocatalysis offer more atom-economical routes. Research could be directed towards a gold-catalyzed oxidative cyclization of a chiral N-propargylsulfonamide precursor, which has been successful in producing chiral azetidin-3-ones. nih.gov A similar strategy could be envisioned for the synthesis of precursors to this compound. Furthermore, asymmetric [2+2] cycloadditions of imines and alkenes, catalyzed by chiral Lewis acids or phosphoric acids, represent a direct approach to constructing the chiral azetidine (B1206935) core. nih.gov

Substrate-Controlled Synthesis: Syntheses starting from the chiral pool are a classic and reliable strategy. Enantiopure (2-aminoalkyl)oxiranes, derived from natural amino acids, undergo base-induced cyclization to form 2-(hydroxymethyl)azetidines stereospecifically. nih.gov This intermediate could then be N-functionalized and the hydroxymethyl group converted to the desired ethyl acetate side chain, providing a robust pathway to enantiomerically pure this compound.

Methodology Key Principle Potential Precursors Reported Success with Analogs
Chiral AuxiliaryDiastereoselective cyclization guided by a removable chiral group.1,3-dihalopropanes, chiral sulfinamides.Synthesis of C2-substituted azetidines. acs.org
Catalytic Asymmetric SynthesisEnantioselective bond formation catalyzed by a chiral metal complex or organocatalyst.N-propargylsulfonamides, imines, alkenes.Gold-catalyzed synthesis of azetidin-3-ones; Thiourea-catalyzed synthesis of azetidinyl halides. nih.govnih.gov
Substrate-Controlled SynthesisChirality transferred from an enantiopure starting material.(2-aminoalkyl)oxiranes derived from amino acids.Stereospecific formation of 2-(hydroxymethyl)azetidines. nih.gov

Photochemical Transformations

Photochemistry offers a powerful tool for accessing high-energy intermediates and unique molecular architectures that are often inaccessible through thermal methods. The inherent ring strain of the azetidine core in this compound makes it an intriguing substrate for photochemical exploration.

Strain-Release Reactions: A "build and release" strategy combining photochemical cyclization with subsequent strain-release ring-opening has shown promise for creating molecular complexity. beilstein-journals.orgnih.govresearchgate.net Future work could involve modifying the ethyl acetate moiety of the target compound to include a ketone functionality. This would create a substrate for an intramolecular Norrish–Yang cyclization upon irradiation, forming a highly strained bicyclic azetidinol (B8437883) intermediate. beilstein-journals.orgresearchgate.net This transient species, primed by ring strain, could then undergo facile ring-opening upon reaction with various nucleophiles, leading to diverse and highly functionalized acyclic amine derivatives. beilstein-journals.orgnih.gov

Aza Paternò–Büchi Reactions: While often used for the synthesis of azetidines, the principles of the aza Paternò–Büchi reaction—a [2+2] photocycloaddition between an imine and an alkene—could be explored in a reverse sense. rsc.orgrsc.org Investigations could probe whether the azetidine ring of this compound can undergo photochemical cycloreversion under specific conditions, potentially yielding reactive imine and alkene fragments.

Photoredox Catalysis: The functionalization of C-H bonds adjacent to the nitrogen atom using photoredox catalysis is another fertile area for research. By generating an α-amino radical, it may be possible to engage this compound in reactions with various coupling partners, enabling late-stage functionalization of the azetidine ring without requiring pre-functionalized substrates.

Applications in Materials Science for Non-Biological Functionality

Beyond its traditional role in medicinal chemistry, the azetidine scaffold holds potential as a building block for functional polymers and materials. The ability of strained rings to undergo ring-opening polymerization (ROP) is a key enabling feature.

Ring-Opening Polymerization: this compound is a prime candidate for ROP. Both cationic and anionic ROP mechanisms have been demonstrated for azetidines and their derivatives. utwente.nl Cationic ROP of unsubstituted azetidine typically yields hyperbranched polymers, while anionic ROP of N-sulfonyl azetidines can produce linear polymers. utwente.nlnsf.govnih.gov Research should be undertaken to determine the polymerization behavior of this compound under various catalytic conditions. The N-substituent will critically influence the polymerization mechanism and the properties of the resulting polymer, poly(this compound).

Functional Polymer Development: The ethyl ester groups appended to the polymer backbone would serve as versatile handles for post-polymerization modification. Saponification could yield carboxylic acid functionalities, creating ion-exchange materials or hydrogels. Amidation with different amines could be used to tune the polymer's solubility, thermal properties, or to introduce specific binding sites. Such functional polyamines have potential applications in areas like CO2 capture, water treatment (metal chelation), and as coatings or adhesives. utwente.nlrsc.org

Polymerization Type Initiator/Catalyst Expected Polymer Architecture Potential Applications
Cationic ROPBrønsted or Lewis acidsHyperbranchedCoatings, Adhesives
Anionic ROPStrong bases (e.g., organolithiums)Linear (potentially)Functional materials, CO2 capture, Chelation

Exploration of Novel Catalytic Roles

The rigid, four-membered ring of azetidine makes it an excellent scaffold for the design of chiral ligands and organocatalysts. birmingham.ac.ukresearchgate.net By positioning functional groups in a well-defined three-dimensional space, azetidine derivatives can create effective chiral environments for asymmetric transformations.

Development of Chiral Ligands: An enantiomerically pure form of this compound, obtained via methods discussed in section 8.1, is the ideal starting point. The ethyl ester can be readily transformed into other functional groups capable of coordinating to metal centers. For example, reduction to the corresponding alcohol would yield (S)- or (R)-2-(azetidin-1-yl)ethanol, an analog of ligands known to be effective in asymmetric additions of diethylzinc (B1219324) to aldehydes. researchgate.net Conversion of the ester to amides or incorporating phosphorus-containing groups could generate a new library of bidentate or tridentate ligands for a wide range of asymmetric catalytic reactions.

Design of Organocatalysts: The azetidine nitrogen itself can act as a Lewis base in organocatalysis. By installing hydrogen-bond-donating groups (e.g., amides, ureas) via the acetate side chain, bifunctional organocatalysts could be created. Such catalysts could simultaneously activate both the nucleophile and electrophile, making them potentially effective in asymmetric Michael additions, Henry reactions, or Friedel-Crafts alkylations, mirroring the success of other azetidine-based catalysts. birmingham.ac.ukresearchgate.net

Development of Advanced Analytical Methods for Monitoring Chemical Transformations

Advancing the chemistry of this compound requires parallel development of robust analytical methods to monitor reactions, determine purity, and quantify stereoselectivity.

Chiral Chromatography: The development of stereoselective syntheses (Section 8.1) and the use of the compound in asymmetric catalysis (Section 8.4) will necessitate reliable methods for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard. rsc.org Future work should involve screening various CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, to develop a robust method for baseline separation of the enantiomers of this compound and its derivatives. nih.gov Optimization of mobile phases, including organic modifiers and additives, will be crucial for achieving high resolution. rsc.orgchiraltech.com

In-Situ Reaction Monitoring: To gain a deeper understanding of reaction mechanisms and kinetics, particularly for photochemical transformations and polymerizations, advanced in-situ monitoring techniques should be employed. Techniques like process NMR spectroscopy could be used to track monomer consumption and polymer formation in real-time during ROP studies. nsf.govnih.gov For photochemical reactions, time-resolved UV-Vis or FT-IR spectroscopy could provide insights into the formation and decay of transient intermediates, such as the diradicals involved in Norrish-Yang cyclizations. These methods provide a level of detail that is unattainable with traditional offline analysis of quenched reaction aliquots.

Analytical Challenge Proposed Advanced Method Information Gained
Quantifying StereoselectivityChiral HPLC with polysaccharide-based CSPsEnantiomeric excess (ee), enantiomeric ratio (er), absolute configuration confirmation.
Monitoring PolymerizationIn-situ NMR SpectroscopyReaction kinetics, monomer conversion, polymer microstructure.
Studying Photochemical IntermediatesTime-resolved UV-Vis/FT-IR SpectroscopyIdentification and lifetime of transient species, mechanistic insights.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for laboratory-scale preparation of Ethyl 2-(azetidin-1-yl)acetate?

  • Answer : this compound can be synthesized via esterification or condensation reactions. A typical approach involves reacting azetidine with ethyl chloroacetate in anhydrous conditions, followed by purification using fractional distillation or column chromatography. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize side products like β-elimination derivatives. For analogous syntheses, hydrolysis and distillation techniques (e.g., as described for ethyl α-phenylacetoacetate) are effective .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm the azetidine ring’s integrity and ester linkage. Coupling constants (e.g., J = 3–5 Hz for azetidine protons) help identify ring strain.
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (C-N stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).
  • HPLC/GC : Purity assessment using reverse-phase chromatography or GC-MS with flame ionization detection.
    Reference methodologies from NIST’s thermodynamic and spectroscopic databases for validation .

Q. What safety protocols are critical when handling this compound in research settings?

  • Answer : Due to its flammability (similar to ethyl acetate derivatives) and potential toxicity:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at ≤4°C to prevent degradation.
  • Follow guidelines from safety data sheets (SDS) for azetidine derivatives, emphasizing flammability and reactivity with strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?

  • Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. To address this:

Perform variable-temperature NMR to assess dynamic equilibria (e.g., ring puckering in azetidine).

Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate chemical shifts, incorporating solvent models (e.g., PCM).

Compare with NIST’s gas-phase ionization energy and proton affinity data to validate computational models .

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Study solvation effects and transition states.
  • Fukui Function Analysis : Identify electrophilic/nucleophilic sites on the ester carbonyl.
  • Thermodynamic Parameters : Use enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) values from gas-phase studies (e.g., transesterification equilibria) to model reaction feasibility .

Q. How does the steric environment of the azetidine ring influence the compound’s stability under acidic or basic conditions?

  • Answer : The azetidine ring’s puckering (angle strain ~88°) increases susceptibility to ring-opening under acidic conditions. Experimental design:

  • Conduct pH-dependent stability studies (e.g., 1–14 pH range) with HPLC monitoring.
  • Compare with X-ray crystallography data (e.g., bond angles in azetidine derivatives) to correlate structural distortion with reactivity.
  • Reference SHELX refinement protocols for accurate bond-length/angle measurements .

Q. What strategies optimize reaction yields when using this compound as a precursor in multi-step syntheses?

  • Answer :

  • Protection/Deprotection : Temporarily protect the azetidine nitrogen with Boc groups to prevent side reactions.
  • Catalyst Screening : Test Pd/C or enzyme-based catalysts for selective transformations.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Reference synthesis optimization methods from ethyl α-phenylacetoacetate protocols .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting thermodynamic data (e.g., boiling point, solubility) for this compound across literature sources?

  • Answer :

Methodological Review : Compare experimental conditions (e.g., pressure, purity) from sources like NIST .

Statistical Validation : Apply Grubbs’ test to identify outliers in reported values.

Replicate Measurements : Use differential scanning calorimetry (DSC) for boiling point and gravimetric analysis for solubility.

Q. What experimental and computational tools validate the crystal structure of this compound derivatives?

  • Answer :

  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL (e.g., R factor <0.05) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking).
  • Cambridge Structural Database (CSD) : Compare bond metrics with analogous azetidine esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.